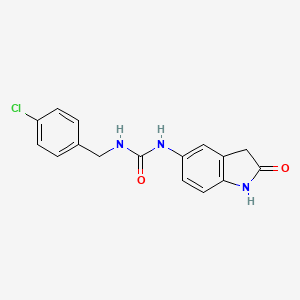

1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNFHDKOBHXEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of 4-chlorobenzylamine with isocyanates or isothiocyanates to form urea derivatives. The incorporation of the 2-oxoindole moiety enhances its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

This compound has demonstrated promising anticancer properties. In a study evaluating various derivatives, it exhibited significant growth inhibition against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| CCRF-CEM | 0.126 | 143.44 |

| HOP-92 | 0.071 | 33.46 |

| UO-31 | 0.164 | 33.21 |

| MDA-MB-468 | - | 29.55 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although specific pathways require further investigation .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess broad-spectrum antibacterial activity. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentrations (MIC) ranging from 0.015 μg/mL to 0.25 μg/mL for pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

The antiviral potential of related compounds has also been explored, particularly in inhibiting replication of viruses such as SARS-CoV-2. Certain derivatives showed high inhibition percentages against viral replication, indicating that modifications in the benzyl moiety can significantly influence antiviral efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups on the aromatic ring enhances biological activity, while electron-withdrawing groups tend to diminish it. The position of substituents on the benzyl ring also plays a critical role in determining the compound's overall effectiveness .

Case Studies

Several case studies highlight the compound's potential:

- Anticancer Evaluation : In a study involving ultrasound-assisted synthesis, lead compounds exhibited higher sensitivity against various cancer cell lines compared to standard treatments like Imatinib .

- Antimicrobial Testing : A series of urea derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, showcasing significant activity against biofilms compared to traditional antibiotics .

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines, as summarized in the following table:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| CCRF-CEM | 0.126 | 143.44 |

| HOP-92 | 0.071 | 33.46 |

| UO-31 | 0.164 | 33.21 |

| MDA-MB-468 | - | 29.55 |

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest, although further investigation is needed to elucidate specific mechanisms of action.

Antimicrobial Activity

Research indicates that similar compounds demonstrate broad-spectrum antibacterial properties. The minimal inhibitory concentrations (MIC) for pathogens such as Staphylococcus aureus and Streptococcus pneumoniae have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Streptococcus pneumoniae | 0.25 |

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses like SARS-CoV-2, where modifications in the benzyl moiety significantly influence antiviral efficacy.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of electron-donating groups on the aromatic ring enhances biological activity, while electron-withdrawing groups tend to diminish it. The position of substituents on the benzyl ring is crucial for determining the compound's effectiveness.

Case Studies

- Anticancer Evaluation : In studies utilizing ultrasound-assisted synthesis, lead compounds demonstrated higher sensitivity against cancer cell lines compared to standard treatments like Imatinib.

- Antimicrobial Testing : A series of urea derivatives were evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus, showing significant activity against biofilms compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Activity: 4-Chlorobenzyl vs. 3-Chlorobenzyl

The position of the chlorine atom on the benzyl group significantly influences biological activity. For example, 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione (evidence compound) demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, attributed to its meta-chloro substitution .

Urea vs. Iodo Substituents

The urea moiety in the target compound introduces hydrogen-bond donor/acceptor capabilities absent in the iodo-substituted analog. For instance, the iodo group in 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione contributes to π-π stacking interactions (centroid distance: 3.8188 Å) that stabilize its crystal structure . In contrast, the urea group in 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea may facilitate interactions with polar residues in enzymatic active sites, such as kinases or proteases. This difference highlights a trade-off: iodinated analogs prioritize structural stability, while urea derivatives emphasize target engagement.

Oxoindolin Scaffold Modifications

The 2-oxoindolin core is a common feature in both compounds. However, the evidence compound’s 5-iodo substitution contrasts with the target compound’s unsubstituted position 3. Iodo groups are electron-withdrawing, which may reduce electron density in the indolinone ring and affect redox properties.

Structural and Pharmacokinetic Insights

Bond Lengths and Conjugation Effects

In the evidence compound, the N1-C1 bond length (1.364 Å) and C1=O1 bond (1.208 Å) indicate conjugation between the indolinone nitrogen and carbonyl group, a feature likely conserved in the target compound . Such conjugation stabilizes the planar geometry of the oxoindolin ring, which is critical for interactions with flat binding surfaces (e.g., ATP-binding pockets in kinases).

Physicochemical Properties

- Solubility : The urea group in the target compound may improve aqueous solubility compared to halogenated analogs, which are often lipophilic.

- Melting Point : The evidence compound’s high melting point (411–412 K) suggests strong intermolecular forces (e.g., halogen bonding) . The target compound’s melting point is expected to be lower due to reduced halogen content and increased hydrogen-bonding capacity.

Table: Key Structural and Functional Comparisons

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Indolinone Formation : Cyclization of precursors (e.g., isatin derivatives) under acidic or basic conditions to form the 2-oxoindolin-5-yl moiety.

Chlorobenzyl Introduction : Nucleophilic substitution or coupling reactions using 4-chlorobenzyl halides.

Urea Coupling : Reaction of intermediates with isocyanate derivatives under anhydrous conditions.

Optimization strategies include using catalysts (e.g., triethylamine), inert atmospheres, and temperature control (60–80°C). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; indolinone carbonyl at δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~370).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., for tyrosine kinases) with ATP concentrations adjusted to Km values.

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses.

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) with scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the chlorobenzyl group with fluorobenzyl, methylbenzyl, or nitrobenzyl groups to assess electronic effects. Modify the indolinone moiety with halogenation or methoxy substitutions.

- Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays.

- Computational Modeling : Generate 3D-QSAR models using CoMFA or CoMSIA to identify critical hydrophobic/electronic regions .

Q. What strategies are effective in addressing contradictory data regarding the compound's biological activity across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition results using both radiometric and fluorescence-based platforms.

- Cell Line Authentication : Ensure STR profiling of cell lines to rule out contamination.

- Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Meta-Analysis : Pool data from multiple replicates/labs using statistical tools (e.g., Prism) to assess reproducibility .

Q. What advanced computational methods (e.g., molecular docking, MD simulations) can elucidate the binding mechanisms of this compound with putative biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP-binding pockets (e.g., EGFR or VEGFR2).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM/PBSA to estimate ΔGbinding and validate key residues (e.g., Lys/Arg interactions with urea carbonyl) .

Q. How can researchers assess the metabolic stability and in vivo pharmacokinetics of this compound using LC-MS/MS or radiolabeling techniques?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Radiolabeling : Synthesize C-labeled analogs for tissue distribution studies in rodent models.

- Pharmacokinetic Profiling : Conduct IV/PO administration with serial blood sampling. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

- Methodological Answer :

- Slow Evaporation : Dissolve in a 1:1 mixture of dichloromethane and methanol; evaporate at 4°C over 7 days.

- Vapor Diffusion : Use hanging-drop method with PEG 4000 as precipitant.

- Cryoprotection : Soak crystals in 20% glycerol before flash-cooling in liquid nitrogen.

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.